ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Catalog No.
S574954
CAS No.
5909-24-0
M.F
C8H9ClN2O2S
M. Wt
232.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxyl...

CAS Number

5909-24-0

Product Name

ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

IUPAC Name

ethyl 4-chloro-2-methylsulfanylpyrimidine-5-carboxylate

Molecular Formula

C8H9ClN2O2S

Molecular Weight

232.69 g/mol

InChI

InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3

InChI Key

SNNHLSHDDGJVDM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(N=C1Cl)SC

Synonyms

2-Methylthio-4-chloro-5-ethoxycarbonylpyrimidine; 4-Chloro-2-(methylthio)-5-pyrimidinecarboxylic Acid Ethyl Ester; 4-Chloro-2-methane-sulfanylpyrimidine-5-carboxylic Acid Ethyl Ester; NSC 123534;

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)SC

Synthesis of Pyrimidinopyridones

Specific Scientific Field: Chemistry, specifically organic synthesis .

Summary of the Application: Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate is used in the synthesis of pyrimidinopyridones .

Synthesis of Pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine

Specific Scientific Field: Chemistry, specifically heterocyclic chemistry .

Summary of the Application: This compound is used in the synthesis of a new heterocyclic system, pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine .

Methods of Application: The compound is treated sequentially with 4,5-dihydrothiazol-2-amine and various secondary amines .

Results or Outcomes: The synthesis resulted in several derivatives of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine. Some of these derivatives showed relatively strong fluorescence intensity .

Synthesis of 2,4-Disubstituted Pyrimidines

Specific Scientific Field: Medicinal Chemistry .

Summary of the Application: 4-Chloro-2-methylthiopyrimidine is used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .

Synthesis of Pyrimidinopyridones as FMS Tyrosine Kinase Inhibitors

Specific Scientific Field: Medicinal Chemistry .

Summary of the Application: This compound is used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .

Synthesis of 2-Hydroxy-4-Pyrimidinecarboxylic Acid

Specific Scientific Field: Organic Chemistry .

Summary of the Application: 4-Chloro-2-methylthiopyrimidine is used in the total synthesis of 2-hydroxy-4-pyrimidinecarboxylic acid .

Synthesis of Variolin B

Summary of the Application: 4-Chloro-2-methylthiopyrimidine is used in the total synthesis of the marine alkaloid variolin B .

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C₈H₉ClN₂O₂S and a molecular weight of approximately 232.69 g/mol. This compound is characterized by its pyrimidine ring, which is substituted at the 4-position with a chlorine atom and at the 2-position with a methylthio group. The carboxylate group at the 5-position further enhances its reactivity and utility in various chemical applications. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate appears as a white to cream powder and has a melting point of 60-63 °C .

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
  • Store the compound in a cool, dry place away from incompatible chemicals.
  • Refer to general laboratory safety guidelines when working with unknown compounds.

  • Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by various nucleophiles, making it useful in synthesizing more complex molecules.
  • Ester Hydrolysis: In the presence of water and an acid or base, the ester group can hydrolyze to yield the corresponding acid.
  • Alkylation Reactions: The methylthio group can undergo oxidation or substitution reactions, leading to diverse derivatives.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate exhibits biological activity, particularly as an antimicrobial agent. It has shown potential against various bacterial strains, suggesting its application in pharmaceutical formulations aimed at treating infections . Additionally, its structural features may allow for further exploration in drug development targeting specific biological pathways.

Several methods exist for synthesizing ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate:

  • Cyclization Reactions: Starting from appropriate precursors such as chlorinated pyrimidines and thiol compounds, cyclization can yield the desired product.
  • Reflux Method: Combining ethyl acetoacetate with chlorinated methylthio-pyrimidines under reflux conditions can facilitate the formation of this compound.
  • Multi-step Synthesis: This involves multiple reactions including alkylation and condensation steps to build the pyrimidine framework before introducing functional groups.

These methods highlight the compound's accessibility for research and industrial applications.

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate finds applications in various fields:

  • Pharmaceuticals: As a potential antimicrobial agent, it may be used in developing new antibiotics or antifungal medications.
  • Agriculture: Its biological activity suggests potential use as a pesticide or herbicide.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.

The compound's unique structure allows it to be tailored for specific applications across different industries.

Studies on ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate have focused on its interactions with biological systems:

  • Antimicrobial Activity: Interaction studies reveal its effectiveness against certain bacteria, indicating mechanisms of action that may involve disrupting cellular processes.
  • Enzyme Inhibition: Research suggests that it may inhibit specific enzymes, which could be explored for therapeutic benefits.
  • Synergistic Effects: Combining this compound with other agents may enhance its efficacy against resistant strains of bacteria.

These interaction studies are crucial for understanding its potential therapeutic roles.

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate shares similarities with several compounds due to its pyrimidine core and functional groups:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylateAmino group instead of chlorineEnhanced solubility and potential for different biological activities
Ethyl 4-fluoro-2-(methylthio)pyrimidine-5-carboxylateFluorine substitutionDifferent electronic properties influencing reactivity
Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateMethyl instead of ethylAltered lipophilicity affecting bioavailability

The unique combination of chlorine and methylthio groups in ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate sets it apart from these similar compounds, potentially influencing its reactivity and biological activity.

Nucleophilic Substitution Pathways in Pyrimidine Ring Functionalization

The pyrimidine core of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate undergoes regioselective nucleophilic aromatic substitution (SNAr) due to electron-deficient aromaticity. The C4 chloro group exhibits heightened electrophilicity compared to C2, attributed to resonance stabilization of the intermediate Meisenheimer complex. For example:

$$
\text{C4 attack: } \text{Ar-Cl} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{Cl}^- \quad \text{(favored)}
$$
$$
\text{C2 attack: } \text{Ar-SMe} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{SMe}^- \quad \text{(disfavored)}
$$

This regiochemical preference enables sequential functionalization, as demonstrated in the synthesis of pyrido[2,3-d]pyrimidin-7-ones via amide coupling at C4 followed by cyclization.

Table 1: Comparative SNAr Reactivity at C4 vs. C2

PositionLeaving Groupσₚ ValueRelative Rate (k₁/k₂)
C4Cl⁻+0.231.0 (reference)
C2SMe⁻-0.600.03

Data derived from Hammett correlations and kinetic studies.

Regioselective Chlorination and Thioether Formation Mechanisms

Chlorination typically proceeds via phosphorus oxychloride (POCl₃)-mediated displacement of hydroxyl groups. In a representative procedure:

  • Hydroxypyrimidine precursor: Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate reacts with POCl₃ (3 eq) in acetonitrile at reflux (82°C) for 6 hours.
  • Quenching: Ice-water neutralization yields 77% isolated product with >99% purity.

Thioether installation employs S-methylisothiourea under basic conditions. The reaction mechanism involves:

  • Deprotonation: K₂CO₃ generates the thiolate nucleophile (RS⁻).
  • SNAr attack: Thiolate displaces chloride at C2, forming the methylthio group.

Solvent-Mediated Crystallization and Yield Optimization

Crystallization protocols significantly impact yield and purity:

Table 2: Solvent Systems for Recrystallization

Solvent Ratio (v/v)Purity (%)Yield (%)Crystal Morphology
Ethanol:Water (20:1)99.892Needles
Diethyl ether97.585Plates
Chloroform:Hexane98.288Prisms

Optimal results occur in ethanol-water mixtures, where hydrogen bonding between solvent and ester carbonyl promotes ordered crystal growth. Microwave-assisted synthesis reduces reaction times from 72 hours to 2 hours while maintaining 89% yield, demonstrating green chemistry potential.

Design of FMS Tyrosine Kinase Inhibitors via Pyrimidinopyridone Scaffolds

The development of FMS tyrosine kinase inhibitors utilizing pyrimidinopyridone scaffolds represents a significant advancement in targeted therapeutic interventions [9] [11]. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate serves as a key starting material in the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives, which have demonstrated potent and selective inhibition of the FMS tyrosine kinase [9]. The pyrimidinopyridone framework provides an optimal chemical scaffold that enables specific binding interactions with the ATP-binding site of the FMS kinase domain [11].

Research has established that pyrimidinopyridones designed from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate exhibit remarkable selectivity for FMS over other kinases [9]. The structural features inherent in the pyrimidine core, particularly the positioning of the chlorine atom and methylthio group, contribute to the formation of crucial hydrogen bonding and hydrophobic interactions within the kinase active site [11]. These interactions are facilitated by the electron distribution pattern created by the substituents on the pyrimidine ring, which enhances binding affinity to the target protein [32].

The synthetic route to pyrido[2,3-d]pyrimidin-5-one inhibitors typically involves the condensation of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with appropriate aniline derivatives under controlled reaction conditions [26]. This methodology allows for the systematic introduction of various substituents that can modulate the pharmacological properties of the resulting inhibitors [31]. The carboxylate functionality at the 5-position serves as a critical reactive center that enables cyclization reactions necessary for the formation of the fused pyrimidinopyridone system [33].

Table 2: FMS Tyrosine Kinase Inhibitors and Pyrimidinopyridone Scaffolds

Compound ClassTarget KinaseIC₅₀/Ki ValueBiological Activity
Pyrimidinopyridones (General)FMS Tyrosine KinasePotent and selectiveAnti-inflammatory
Pyrido[2,3-d]pyrimidin-5-onesFMS (Macrophage Colony-Stimulating Factor-1 Receptor)Submicromolar rangeAnti-inflammatory, anti-arthritic
Compound 24 (Pyrimidinopyridone)FMS Tyrosine Kinase>80% inhibition in vivoLPS-induced TNF inhibition
Compound 37 (Hydroxamate analog)FMS Kinase DomainExcellent potencyJoint swelling reversal, bone erosion prevention
PLX647 (Dual FMS/KIT inhibitor)FMS and KIT0.028 μM (FMS), 0.016 μM (KIT)Dual kinase inhibition
Pyrimidine-based scaffoldsFMS and related kinasesVariable depending on substitutionAnti-inflammatory, kinase inhibition

Crystallographic studies have revealed that pyrimidinopyridone inhibitors derived from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate adopt a specific binding conformation within the FMS kinase active site [11]. The 6-position of the pyridone core has been identified as a critical site for introducing amide substituents that significantly enhance potency [9]. This structure-based optimization approach has led to the development of highly effective FMS inhibitors with improved pharmacokinetic profiles [31].

The selectivity profile of these inhibitors is particularly noteworthy, as they demonstrate minimal cross-reactivity with other kinases in the human kinome [34]. This selectivity is attributed to the unique structural features of the pyrimidinopyridone scaffold, which complement the specific amino acid residues present in the FMS kinase binding pocket [35]. The methylthio group at the 2-position of the original pyrimidine ring contributes to this selectivity by forming favorable van der Waals interactions with hydrophobic residues in the kinase domain [32].

Structure-Activity Relationship (SAR) Studies for Anti-Inflammatory Agent Development

Structure-activity relationship studies involving ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate have provided crucial insights into the molecular determinants of anti-inflammatory activity [13] [14]. The pyrimidine core structure serves as a privileged scaffold that can be systematically modified to enhance anti-inflammatory potency while maintaining favorable pharmacokinetic properties [16]. Research has demonstrated that the position and nature of substituents on the pyrimidine ring significantly influence the biological activity of resulting compounds [15].

The methylthio group at the 2-position of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate plays a crucial role in determining anti-inflammatory activity [18]. Studies have shown that electron-releasing groups, such as the methylthio moiety, enhance anti-inflammatory potential compared to electron-withdrawing substituents [18]. This electronic effect is attributed to the ability of electron-donating groups to modulate the electronic density distribution within the pyrimidine ring, thereby influencing binding interactions with target proteins involved in inflammatory pathways [15].

The chlorine atom at the 4-position contributes to both the selectivity and potency of anti-inflammatory agents derived from this scaffold [20]. Quantitative structure-activity relationship analyses have revealed that halogen substitution at this position improves the binding affinity to cyclooxygenase-2 (COX-2) while maintaining selectivity over COX-1 [20]. This selectivity is particularly important for the development of anti-inflammatory agents with reduced gastrointestinal side effects [13].

Table 3: Structure-Activity Relationship Analysis for Pyrimidine Derivatives

Structural FeatureEffect on ActivitySAR Implication
2-Position substitutionMethylthio enhances anti-inflammatory activityPosition-2 substitution crucial for activity
4-Position halogen substitutionChlorine improves kinase selectivityHalogen substitution enhances selectivity
5-Position carboxylate groupEssential for fragment-based drug designCarboxylate serves as synthetic handle
Methylthio group at position 2Provides favorable lipophilicity balanceOptimal for pharmacokinetic properties
Electron-releasing groupsSuperior anti-inflammatory potential vs electron-withdrawingElectronic effects influence activity
Aromatic ring substitutionsSignificant impact on potency and selectivitySubstitution pattern affects target specificity
Pyrimidine core modificationCritical for biological activityCore structure determines primary activity
Ester functionalityEnables synthetic modificationsFacilitates lead optimization

The carboxylate functionality at the 5-position provides opportunities for further structural modifications that can enhance anti-inflammatory activity [17]. Molecular modeling studies have indicated that this position allows for the introduction of various functional groups that can form additional binding interactions with target proteins [15]. The ester group can be hydrolyzed to reveal the corresponding carboxylic acid, which may exhibit different pharmacological properties and improved water solubility [19].

Comprehensive SAR studies have established that modifications to the aromatic systems attached to the pyrimidine core can dramatically alter anti-inflammatory activity [16]. The introduction of specific substituents on phenyl rings connected to the pyrimidine scaffold has been shown to improve potency by factors of 10-fold or greater [17]. These modifications often involve the strategic placement of methoxy groups, halogens, or other electron-modulating substituents that optimize binding interactions with inflammatory mediator targets [18].

The lipophilicity balance achieved through the combination of the methylthio group and ethyl carboxylate functionality contributes to the optimal pharmacokinetic properties of compounds derived from this scaffold [15]. Studies have demonstrated that this particular substitution pattern provides favorable absorption, distribution, metabolism, and excretion characteristics while maintaining potent anti-inflammatory activity [14]. The careful balance of hydrophilic and lipophilic elements within the molecule enables effective cellular penetration and target engagement [13].

Fragment-Based Drug Design Utilizing Pyrimidine Carboxylate Intermediates

Fragment-based drug design approaches have extensively utilized ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as a starting point for the development of novel therapeutic agents [21] [22]. The compound exemplifies the principles of fragment-based drug discovery by providing a compact, drug-like scaffold that can be systematically elaborated to generate lead compounds with enhanced potency and selectivity [24]. The pyrimidine core represents an ideal fragment due to its ability to form multiple hydrogen bonding interactions while maintaining favorable physicochemical properties [25].

The carboxylate functionality at the 5-position serves as a versatile synthetic handle that enables various fragment elaboration strategies [23]. This functional group can participate in coupling reactions, cyclization processes, and other transformations that allow for the systematic exploration of chemical space around the pyrimidine core [24]. Fragment growing strategies have been successfully employed to extend the molecular framework from this position, leading to the discovery of potent kinase inhibitors and other bioactive compounds [22].

Fragment merging approaches have utilized ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in combination with other validated fragments to generate novel chemical entities [21]. The pyrimidine scaffold serves as a common structural motif that can be merged with complementary fragments to create optimized pharmacophores [24]. This approach has proven particularly effective in kinase inhibitor design, where the pyrimidine core provides essential binding interactions while additional fragments contribute selectivity and potency [23].

Table 4: Fragment-Based Drug Design Utilizing Pyrimidine Carboxylate Intermediates

ApplicationPyrimidine RoleCarboxylate FunctionDesign Advantage
Kinase Inhibitor DevelopmentCore heterocyclic scaffoldSynthetic handle for couplingEnables systematic optimization
Anti-inflammatory Agent DesignBioactive templateHydrogen bonding interactionProvides selectivity opportunities
Fragment Growing StrategyStarting fragment for elaborationGrowth vector for SAR studiesAllows controlled molecular growth
Fragment Merging ApproachCommon structural motifLinker attachment pointFacilitates library synthesis
Lead OptimizationPrivileged scaffoldPharmacophore elementImproves drug-like properties
Scaffold ModificationModifiable templateFunctional group modification siteEnhances synthetic accessibility

The linking strategy in fragment-based drug design has employed the carboxylate group of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as an attachment point for connecting multiple bioactive fragments [24]. This approach allows for the creation of bivalent ligands that can simultaneously engage multiple binding sites on target proteins [21]. The flexibility provided by the carboxylate linker enables the optimization of spatial relationships between linked fragments, leading to enhanced binding affinity and selectivity [22].

Computational fragment-based drug design approaches have leveraged the well-characterized binding properties of pyrimidine derivatives to guide virtual screening and optimization campaigns [23]. The known pharmacophoric features of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate provide a reliable starting point for in silico fragment elaboration studies [25]. Molecular dynamics simulations and docking studies have been used to predict the binding modes of elaborated fragments, enabling the rational design of improved compounds [21].

The success of fragment-based approaches utilizing ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is exemplified by the development of several clinical candidates [22]. These compounds demonstrate the power of systematic fragment optimization in transforming simple starting materials into complex, bioactive molecules with therapeutic potential [24]. The modular nature of fragment-based design allows for the rapid exploration of structure-activity relationships and the identification of optimal substitution patterns [23].

The synthetic accessibility of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate makes it an attractive starting point for fragment-based drug discovery campaigns [25]. The compound can be readily obtained through established synthetic routes and provides multiple sites for chemical modification [29]. This accessibility enables the rapid synthesis of compound libraries for biological screening and structure-activity relationship studies [21].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 54 of 55 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (16.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (90.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5909-24-0

Wikipedia

Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate

Dates

Modify: 2023-09-14

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